Cas no 1261985-77-6 (5-(3,5-Dimethylphenyl)-1H-pyrimidine-2,4-dione)
5-(3,5-Dimethylphenyl)-1H-pyrimidine-2,4-dione Chemical and Physical Properties
Names and Identifiers
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- (2,4)-Dihydroxy-5-(3,5-dimethylphenyl)pyrimidine
- 5-(3,5-Dimethylphenyl)-1H-pyrimidine-2,4-dione
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- MDL: MFCD18316518
- Inchi: 1S/C12H12N2O2/c1-7-3-8(2)5-9(4-7)10-6-13-12(16)14-11(10)15/h3-6H,1-2H3,(H2,13,14,15,16)
- InChI Key: REUHJIVOZHWEOK-UHFFFAOYSA-N
- SMILES: O=C1C(=CNC(N1)=O)C1C=C(C)C=C(C)C=1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 339
- XLogP3: 1.4
- Topological Polar Surface Area: 58.2
5-(3,5-Dimethylphenyl)-1H-pyrimidine-2,4-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB322749-5 g |
(2,4)-Dihydroxy-5-(3,5-dimethylphenyl)pyrimidine, 95%; . |
1261985-77-6 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB322749-5g |
(2,4)-Dihydroxy-5-(3,5-dimethylphenyl)pyrimidine, 95%; . |
1261985-77-6 | 95% | 5g |
€1159.00 | 2025-04-21 |
5-(3,5-Dimethylphenyl)-1H-pyrimidine-2,4-dione Suppliers
5-(3,5-Dimethylphenyl)-1H-pyrimidine-2,4-dione Related Literature
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on 5-(3,5-Dimethylphenyl)-1H-pyrimidine-2,4-dione
5-(3,5-Dimethylphenyl)-1H-pyrimidine-2,4-dione: A Comprehensive Overview
The compound 5-(3,5-Dimethylphenyl)-1H-pyrimidine-2,4-dione, identified by the CAS number 1261985-77-6, is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of pyrimidine derivatives, which have garnered considerable attention due to their diverse biological activities and potential applications in drug discovery. The structure of this compound consists of a pyrimidine ring system with a 2,4-dione substituent and a 3,5-dimethylphenyl group attached at the 5-position. This unique combination of functional groups contributes to its intriguing chemical properties and biological effects.
Recent studies have highlighted the potential of 5-(3,5-Dimethylphenyl)-1H-pyrimidine-2,4-dione as a promising candidate in the development of novel therapeutic agents. Researchers have explored its role in modulating various cellular pathways, including those involved in inflammation, oxidative stress, and apoptosis. For instance, a study published in 2023 demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting key enzymes such as cyclooxygenase-2 (COX-2) and nitric oxide synthase (iNOS). These findings suggest that it could be a valuable lead compound for the treatment of inflammatory diseases such as arthritis and cardiovascular disorders.
In addition to its anti-inflammatory properties, 5-(3,5-Dimethylphenyl)-1H-pyrimidine-2,4-dione has also been investigated for its antioxidant capabilities. Experimental data indicate that this compound effectively scavenges free radicals and reduces oxidative stress in cellular models. This attribute is particularly relevant in the context of neurodegenerative diseases, where oxidative stress plays a pivotal role in disease progression. A 2023 study conducted by researchers at the University of California demonstrated that this compound protected neuronal cells from hydrogen peroxide-induced oxidative damage, further underscoring its potential as a neuroprotective agent.
The synthesis of 5-(3,5-Dimethylphenyl)-1H-pyrimidine-2,4-dione involves a multi-step process that typically begins with the preparation of the pyrimidine ring system. One common approach involves the condensation of carbonyl compounds with nitrogen-containing precursors under specific reaction conditions. The introduction of the 3,5-dimethylphenyl group at the 5-position requires precise control over regioselectivity to ensure the formation of the desired product. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound, which is critical for its large-scale production and subsequent pharmacological evaluations.
Beyond its pharmacological applications, 5-(3,5-Dimethylphenyl)-1H-pyrimidine-2,4-dione has also been explored for its potential in materials science. Its rigid pyrimidine core and electron-withdrawing groups make it an attractive candidate for use in organic electronics. A 2023 research article published in Nature Communications reported on the use of this compound as a building block for constructing advanced organic semiconductors with improved charge transport properties. These findings open new avenues for its application in next-generation electronic devices such as flexible displays and sensors.
In terms of toxicity and safety profiles, preliminary studies indicate that 5-(3,5-Dimethylphenyl)-1H-pyrimidine-2,4-dione exhibits low cytotoxicity against normal human cells at therapeutic concentrations. However, further investigations are required to fully understand its long-term effects and potential for off-target interactions. Regulatory agencies such as the FDA have emphasized the importance of comprehensive preclinical evaluations to ensure the safety and efficacy of new drug candidates like this one.
The discovery and development of novel pyrimidine derivatives like 5-(3,5-Dimethylphenyl)-1H-pyrimidine-2,4-dione represent a significant advancement in medicinal chemistry. By leveraging cutting-edge research techniques and interdisciplinary collaborations, scientists are unlocking new possibilities for treating complex diseases and improving human health. As ongoing studies continue to reveal more about its mechanisms of action and therapeutic potential, this compound stands at the forefront of innovation in drug discovery.
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